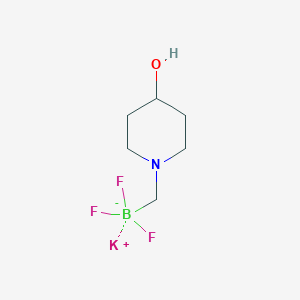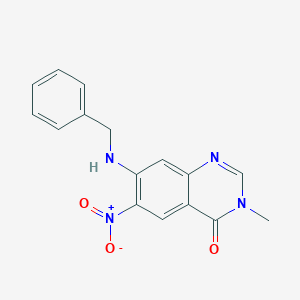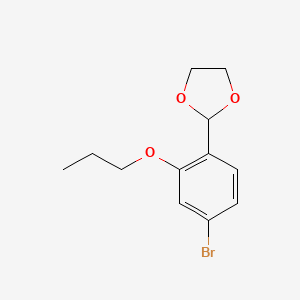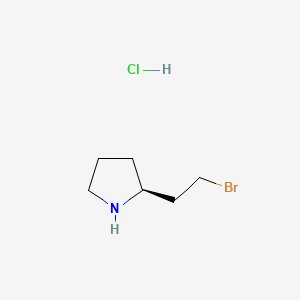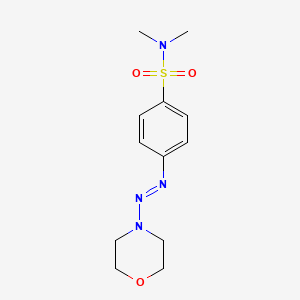
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide is an organic compound with the molecular formula C12H18N4O3S. This compound is characterized by the presence of a morpholine ring, a diazenyl group, and a benzenesulfonamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with morpholine in the presence of a diazotizing agent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the successful formation of the diazenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process generally includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamide derivatives such as:
- N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide
- N,N-dimethyl-4-(piperidin-4-yldiazenyl)benzenesulfonamide
- N,N-dimethyl-4-(pyrrolidin-4-yldiazenyl)benzenesulfonamide .
Uniqueness
This compound is unique due to its specific structural features, including the morpholine ring and diazenyl group, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
55469-82-4 |
|---|---|
Fórmula molecular |
C12H18N4O3S |
Peso molecular |
298.36 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18N4O3S/c1-15(2)20(17,18)12-5-3-11(4-6-12)13-14-16-7-9-19-10-8-16/h3-6H,7-10H2,1-2H3 |
Clave InChI |
GSGYRTSTMSYUCW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=NN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)

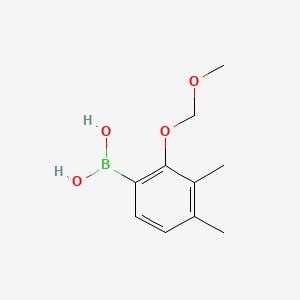
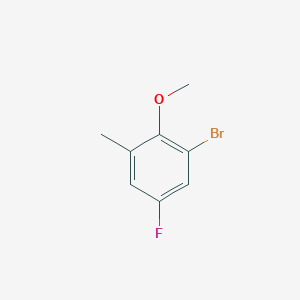
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)


![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
